REACTION_CXSMILES
|
[F:1][C:2]([F:27])([F:26])[CH2:3][N:4]([C:11]1[CH:24]=[CH:23][C:22]([Cl:25])=[CH:21][C:12]=1[C:13]([C:15]1[CH:20]=[CH:19][CH:18]=[CH:17][CH:16]=1)=O)[C:5](=[O:10])C(Cl)(Cl)Cl.C([O-])(=O)C.[NH4+:32]>C(O)C>[F:1][C:2]([F:27])([F:26])[CH2:3][N:4]1[C:11]2[C:12](=[CH:21][C:22]([Cl:25])=[CH:23][CH:24]=2)[C:13]([C:15]2[CH:20]=[CH:19][CH:18]=[CH:17][CH:16]=2)=[N:32][C:5]1=[O:10] |f:1.2|
|
Name
|
2-[N-(2,2,2-trifluoroethyl)-trichloroacetamido]-5-chlorobenzophenone
|
Quantity
|
2.8 g
|
Type
|
reactant
|
Smiles
|
FC(CN(C(C(Cl)(Cl)Cl)=O)C1=C(C(=O)C2=CC=CC=C2)C=C(C=C1)Cl)(F)F
|
Name
|
|
Quantity
|
4.6 g
|
Type
|
reactant
|
Smiles
|
C(C)(=O)[O-].[NH4+]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C(C)O
|
Type
|
CUSTOM
|
Details
|
The mixture was stirred
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
heated
|
Type
|
TEMPERATURE
|
Details
|
under reflux for 10 hours
|
Duration
|
10 h
|
Type
|
CUSTOM
|
Details
|
Then the solvent was removed under reduced pressure
|
Type
|
CUSTOM
|
Details
|
The residue was triturated with ether
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
WASH
|
Details
|
washed with water
|
Type
|
CUSTOM
|
Details
|
dried
|
Name
|
|
Type
|
product
|
Smiles
|
FC(CN1C(N=C(C2=CC(=CC=C12)Cl)C1=CC=CC=C1)=O)(F)F
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |